Homolanthionine

Biomarker Validation Clinical Chemistry Sulfur Metabolism

For accurate quantification of homocysteine-driven hydrogen sulfide (H₂S) production, this Homolanthionine standard is non-substitutable. Unlike lanthionine or cystathionine, it is the exclusive thioether condensation product of two L-homocysteine molecules, serving as a direct, stable biomarker for the transsulfuration pathway under hyperhomocysteinemic conditions. Ideal for cardiovascular risk stratification and CKD research; verify your strain performance or metabolic flux models with the definitive analyte.

Molecular Formula C8H16N2O4S
Molecular Weight 236.29 g/mol
CAS No. 31982-10-2
Cat. No. B15250324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomolanthionine
CAS31982-10-2
Molecular FormulaC8H16N2O4S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESC(CSCCC(C(=O)O)N)C(C(=O)O)N
InChIInChI=1S/C8H16N2O4S/c9-5(7(11)12)1-3-15-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1
InChIKeyMBEPFGPQVBIIES-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homolanthionine (CAS 31982-10-2): A Sulfur-Containing Amino Acid and Key Biomarker for Specialized Metabolic Research


Homolanthionine is a non-proteinogenic, sulfur-containing alpha amino acid formed by the condensation of two L-homocysteine molecules via a thioether linkage at the gamma-carbon atoms [1]. It is a byproduct of the transsulfuration pathway, generated by the promiscuous activity of the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) [2]. As a stable, quantifiable marker of hydrogen sulfide (H₂S) biosynthesis, particularly under conditions of elevated homocysteine, homolanthionine is a critical analyte in studies of sulfur amino acid metabolism, cardiovascular pathology, and renal disease [3].

Why Homolanthionine Cannot Be Substituted by Generic Sulfur Amino Acid Standards in Research Applications


Generic substitution of homolanthionine with related sulfur amino acids such as lanthionine, cystathionine, or homocystine is scientifically invalid due to fundamental differences in enzymatic origin, precursor specificity, and physiological context. Homolanthionine is exclusively derived from the condensation of two homocysteine molecules [1]. This specific biosynthetic route means its concentration directly reflects homocysteine-driven H₂S production, a pathway that becomes quantitatively dominant under hyperhomocysteinemic conditions [2]. In contrast, lanthionine is formed from cysteine condensation, representing a different arm of sulfur metabolism [1]. Cystathionine, while structurally similar, is a central intermediate in canonical transsulfuration, not a terminal byproduct. Homocystine is an oxidative dimer, not a thioether. Therefore, analytical and functional data obtained with these comparators cannot be directly extrapolated to homolanthionine. For accurate biomarker quantification or mechanistic studies of altered sulfur metabolism, procurement of authentic homolanthionine standard is required.

Quantitative Evidence for Differentiating Homolanthionine from Lanthionine, Cystathionine, and Homocystine


Plasma Concentration Ranges in Healthy Adults: Quantifying the Baseline Difference Between Homolanthionine and Lanthionine

In healthy adult human plasma, homolanthionine circulates at significantly lower baseline concentrations compared to lanthionine, its primary structural analog. This quantitative difference is critical for establishing reference ranges and interpreting analytical results [1].

Biomarker Validation Clinical Chemistry Sulfur Metabolism

Enzymatic Substrate Affinity (Km) in Corynebacterium glutamicum: A Basis for Differential Metabolic Accumulation

The enzyme cystathionine-γ-synthase (MetB) in C. glutamicum, which catalyzes homolanthionine formation as a side reaction, displays distinct substrate affinities for its physiological substrate cysteine versus the promiscuous substrate homocysteine. This kinetic difference explains why homolanthionine only accumulates to high levels under specific metabolic conditions, such as in ΔmcbR mutant strains [1].

Metabolic Engineering Enzyme Kinetics Industrial Biotechnology

Metabolic Fate: Distinct Cleavage Rates and a Novel Pathway for Isoleucine Biosynthesis

Unlike its structural analogs, homolanthionine can serve as a substrate for a salvage pathway in C. glutamicum. The enzyme cystathionine-β-lyase (MetC) cleaves homolanthionine at low rates, generating 2-oxobutanoate which feeds into a novel, threonine-independent route for isoleucine biosynthesis [1]. This metabolic plasticity is not observed with lanthionine or cystathionine under the same conditions.

Microbial Metabolism Amino Acid Biosynthesis Strain Development

Intracellular Accumulation Magnitude: A Dramatic Contrast with Wild-Type Levels

In genetically modified C. glutamicum strains (ΔmcbR), homolanthionine accumulates to extraordinarily high intracellular concentrations, demonstrating its role as a major metabolic sink for excess homocysteine. This accumulation is a direct consequence of MetB promiscuity and is absent in the wild-type strain [1].

Metabolic Engineering Amino Acid Production Bioprocess Monitoring

Optimal Research and Industrial Applications for Homolanthionine Based on Its Differentiated Evidence Profile


Biomarker Validation Studies for Hyperhomocysteinemia and H₂S Signaling

Use homolanthionine as a specific, stable plasma biomarker for H₂S production derived from the homocysteine-driven branch of the transsulfuration pathway. Its low nanomolar baseline (5.75–32.3 nmol/L) in healthy individuals and its positive correlation with homocysteine (R²=0.41, P<0.001 in vitamin B-6 adequacy) make it a valuable tool for stratifying patient populations with cardiovascular risk [REFS-1, REFS-2].

Metabolic Flux Analysis in Engineered Corynebacterium glutamicum for Amino Acid Production

Apply homolanthionine as a key analytical target to monitor and optimize methionine and isoleucine production pathways. Its accumulation to 130 mM in ΔmcbR strains, compared to non-detectable levels in wild-type, provides a clear quantitative readout for strain performance and pathway bottlenecks. The compound's specific cleavage by MetC to feed isoleucine biosynthesis further necessitates its inclusion in flux balance models for accurate yield prediction [3].

Investigating Uremic Toxicity in Chronic Kidney Disease (CKD) Research

Employ homolanthionine as one of the specific sulfur amino acid metabolites that accumulate in uremia. While lanthionine accumulates to a greater extent ('several fold'), the concurrent rise in homolanthionine indicates a general derangement in sulfur metabolism and reduced H₂S availability, contributing to endothelial dysfunction [4]. Its distinct precursor (homocysteine) makes it a complementary marker to lanthionine in multi-analyte panels for CKD progression monitoring.

Technical Documentation Hub

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